molecular formula C22H26ClN2O5P B11411391 Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11411391
M. Wt: 464.9 g/mol
InChI Key: ULNHUQHIAUZORE-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves several steps:

    Formation of the Oxazole Ring: The oxazole ring is typically synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a reaction between a suitable phosphonic acid derivative and the oxazole ring.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include halides and amines.

    Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other phosphonate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: It is used in the development of corrosion inhibitors and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE include other phosphonate derivatives with similar structural features. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Examples include:

  • DIETHYL (4-CHLOROPHENYL)PHOSPHONATE
  • DIETHYL (4-METHOXYPHENYL)PHOSPHONATE
  • DIETHYL (4-AMINOPHENYL)PHOSPHONATE

The uniqueness of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26ClN2O5P

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H26ClN2O5P/c1-4-28-31(26,29-5-2)22-21(24-15-17-8-6-7-9-19(17)23)30-20(25-22)14-16-10-12-18(27-3)13-11-16/h6-13,24H,4-5,14-15H2,1-3H3

InChI Key

ULNHUQHIAUZORE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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